Cas no 2034243-50-8 (5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide)

5-Bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide is a specialized sulfonamide derivative featuring a brominated thiophene core and a hydroxy-substituted pentyl linker with a thiophen-3-yl moiety. This compound is of interest in medicinal chemistry and materials science due to its unique structural attributes, including the sulfonamide group, which enhances binding affinity in biological targets, and the bromo-thiophene unit, which facilitates further functionalization via cross-coupling reactions. The hydroxyl group provides a handle for derivatization or solubility modulation. Its hybrid heterocyclic architecture makes it a versatile intermediate for drug discovery, particularly in the development of enzyme inhibitors or bioactive molecules targeting sulfur-containing systems.
5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide structure
2034243-50-8 structure
商品名:5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide
CAS番号:2034243-50-8
MF:C13H16BrNO3S3
メガワット:410.370038986206
CID:5348491

5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide 化学的及び物理的性質

名前と識別子

    • 5-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide
    • 5-bromo-N-(5-hydroxy-3-thiophen-3-ylpentyl)thiophene-2-sulfonamide
    • 5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide
    • インチ: 1S/C13H16BrNO3S3/c14-12-1-2-13(20-12)21(17,18)15-6-3-10(4-7-16)11-5-8-19-9-11/h1-2,5,8-10,15-16H,3-4,6-7H2
    • InChIKey: SBCGIOYKYQCLIO-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(S1)S(NCCC(C1=CSC=C1)CCO)(=O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 8
  • 複雑さ: 415
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 131

5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6203-1317-75mg
5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide
2034243-50-8
75mg
$208.0 2023-09-09
Life Chemicals
F6203-1317-1mg
5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide
2034243-50-8
1mg
$54.0 2023-09-09
Life Chemicals
F6203-1317-4mg
5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide
2034243-50-8
4mg
$66.0 2023-09-09
Life Chemicals
F6203-1317-30mg
5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide
2034243-50-8
30mg
$119.0 2023-09-09
Life Chemicals
F6203-1317-15mg
5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide
2034243-50-8
15mg
$89.0 2023-09-09
Life Chemicals
F6203-1317-20μmol
5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide
2034243-50-8
20μmol
$79.0 2023-09-09
Life Chemicals
F6203-1317-40mg
5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide
2034243-50-8
40mg
$140.0 2023-09-09
Life Chemicals
F6203-1317-10μmol
5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide
2034243-50-8
10μmol
$69.0 2023-09-09
Life Chemicals
F6203-1317-20mg
5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide
2034243-50-8
20mg
$99.0 2023-09-09
Life Chemicals
F6203-1317-5mg
5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide
2034243-50-8
5mg
$69.0 2023-09-09

5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide 関連文献

5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamideに関する追加情報

Introduction to 5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide (CAS No. 2034243-50-8)

5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2034243-50-8, represents a unique molecular architecture that combines elements of thiophene, bromine, and sulfonamide functionalities. The presence of these specific moieties not only contributes to its distinct chemical properties but also opens up a myriad of possibilities for its application in drug discovery and development.

The molecular structure of 5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide is characterized by a thiophene ring substituted with a bromine atom at the 5-position. This thiophene core is further modified with a long aliphatic chain that incorporates both a hydroxyl group and a thiophenyl moiety at the 3-position. The sulfonamide group is attached to the nitrogen atom of the thiophene ring, creating a multifaceted scaffold that is amenable to further chemical modifications.

In recent years, there has been a growing interest in the development of novel therapeutic agents that incorporate heterocyclic structures, such as thiophenes, due to their demonstrated biological activity and potential for drug-like properties. The bromine substituent in this compound not only enhances its reactivity but also allows for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are widely employed in the synthesis of complex organic molecules and have been instrumental in the development of various pharmaceuticals.

The sulfonamide group is another key feature of this compound that contributes to its pharmacological potential. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The presence of the sulfonamide moiety in 5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide suggests that it may exhibit similar properties, making it a promising candidate for further investigation in medicinal chemistry.

The hydroxyl group and the thiophenyl moiety attached to the aliphatic chain add additional layers of complexity to this compound. The hydroxyl group can participate in hydrogen bonding interactions, which are crucial for the binding affinity of many drug molecules to their biological targets. On the other hand, the thiophenyl ring can interact with various biological receptors through π-stacking interactions, further enhancing the compound's potential for biological activity.

Recent studies have highlighted the importance of multifunctional molecules in drug discovery. Compounds that combine multiple pharmacophores into a single molecular entity often exhibit enhanced potency and reduced side effects compared to traditional monofunctional drugs. The unique structure of 5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide makes it an ideal candidate for such an approach, as it incorporates several distinct functional groups that can interact with biological targets in multiple ways.

The synthesis of this compound involves several key steps that highlight the expertise required in organic chemistry. The introduction of the bromine atom into the thiophene ring can be achieved through electrophilic aromatic substitution reactions, while the attachment of the sulfonamide group typically involves nucleophilic substitution reactions or condensation reactions with appropriate sulfonic acid derivatives. The synthesis of the aliphatic chain with both a hydroxyl group and a thiophenyl moiety requires careful control over reaction conditions to ensure high yield and purity.

In terms of applications, 5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide has shown promise in several areas of research. For instance, its structural features make it a suitable candidate for use as an intermediate in the synthesis of more complex pharmaceuticals. Additionally, its potential biological activities suggest that it may be useful in developing new drugs for treating various diseases.

The compound's ability to undergo further functionalization also makes it valuable for library synthesis efforts. By systematically varying one or more substituents on this scaffold, researchers can generate libraries of related compounds that can be screened for biological activity. This approach has been successfully employed in high-throughput screening campaigns to identify lead compounds for drug development.

The use of computational methods to analyze and predict the properties of this compound has also been increasingly important. Techniques such as molecular modeling and quantum mechanics calculations can provide insights into its structure-property relationships and help guide synthetic efforts. These computational tools are particularly useful for understanding how changes in its structure will affect its biological activity.

In conclusion, 5-bromo-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]thiophene-2-sulfonamide (CAS No. 2034243-50-8) is a versatile and intriguing compound with significant potential in pharmaceutical research. Its unique molecular architecture, combined with its reactivity and potential biological activities, makes it an attractive candidate for further investigation. As our understanding of drug design principles continues to evolve, compounds like this one will play an increasingly important role in the development of new therapeutic agents.

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